Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-

Antitumor Structure-Activity Relationship NCI Screening

CAS 96911-77-2 is the mandatory 2-methyl-6-(3-pyridinyl)imidazo[2,1-b]thiazole precursor for generating antitumor guanylhydrazones that demonstrated 15- to 30-fold greater potency than methyl‑GAG in the NCI 60-cell line panel. Unsubstituted and 3‑methyl analogs failed the NCI prescreen; only derivatives of this scaffold passed the three‑line threshold. The compound acts through a novel mechanism confirmed by NCI COMPARE analysis, inducing G2‑phase accumulation and apoptosis distinct from polyamine biosynthesis inhibition. Procure this critical starting material for Vilsmeier formylation–aminoguanidine condensation to access pharmacologically active 5‑guanylhydrazonomethyl derivatives.

Molecular Formula C11H9N3S
Molecular Weight 215.28 g/mol
CAS No. 96911-77-2
Cat. No. B12930384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-
CAS96911-77-2
Molecular FormulaC11H9N3S
Molecular Weight215.28 g/mol
Structural Identifiers
SMILESCC1=CN2C=C(N=C2S1)C3=CN=CC=C3
InChIInChI=1S/C11H9N3S/c1-8-6-14-7-10(13-11(14)15-8)9-3-2-4-12-5-9/h2-7H,1H3
InChIKeyOONYAICUGGUCAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- (CAS 96911-77-2): Antitumor Guanylhydrazone Precursor Scaffold


Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- (CAS 96911-77-2) is a fused bicyclic heterocycle bearing a methyl group at the 2-position and a 3-pyridinyl substituent at the 6-position of the imidazo[2,1-b]thiazole core. This compound serves as the essential precursor scaffold (compound 4 in Scheme 1) for the synthesis of antitumor guanylhydrazones via Vilsmeier formylation followed by condensation with aminoguanidine [1]. The resulting 5-formyl derivative is the direct substrate for generating the pharmacologically active guanylhydrazone series evaluated in the NCI 60-cell line antitumor screen [1].

Why Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- Cannot Be Replaced by Close Pyridyl or Methyl-Positional Analogs


Substituting the 2-methyl-6-(3-pyridinyl) pattern with other pyridyl positional isomers or methyl-deleted analogs abolishes the antitumor activity of the derived guanylhydrazones in the NCI three-cell-line prescreen. The Andreani et al. (2006) study explicitly reports that when the 6-position bears a pyridyl ring, a substituent at the 2-position is mandatory: unsubstituted (6Ac–e, 6Bc–e) and 3-substituted derivatives (6Dc–e) failed to meet the activity threshold for progression to the full 60-cell panel [1]. Only the 2-methyl-substituted pyridyl compounds (the series derived from CAS 96911-77-2) generated guanylhydrazones that passed the three-line test and entered the full NCI screen [1].

Quantitative Differentiation Evidence for Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- (CAS 96911-77-2) and Its Derived Guanylhydrazones


2-Methyl Substitution on the Pyridyl-Imidazothiazole Scaffold Is Required for NCI Prescreen Passage

In the Andreani et al. (2006) study, guanylhydrazones derived from 6-pyridylimidazo[2,1-b]thiazoles were evaluated in the NCI three-cell-line prescreen. Only compounds bearing a 2-methyl substituent on the imidazothiazole core (derived from CAS 96911-77-2) achieved sufficient growth inhibition to advance to the full 60-cell panel. Unsubstituted analogs (6Ac–e, 6Bc–e) and 3-methyl-substituted analogs (6Dc–e) failed to reduce cell growth to ≤32% in any of the three lines, and were therefore excluded from further evaluation [1]. This establishes the 2-methyl group as a pharmacophoric requirement specific to the pyridyl series.

Antitumor Structure-Activity Relationship NCI Screening

Guanylhydrazones Derived from CAS 96911-77-2 Are More Active Than Methyl-GAG Across the NCI 60-Cell Panel

The guanylhydrazones 6Ec and 6Fe, which are synthesized directly from the 2-methyl-6-(3-pyridinyl)imidazo[2,1-b]thiazole scaffold (CAS 96911-77-2), were tested alongside methyl-GAG (mitoguazone) in the NCI 60-cell line panel. The study reports that all but one of the tested guanylhydrazones were more active than methyl-GAG [1]. Quantitative pGI50 values (expressed as -log of molar concentration causing 50% growth inhibition) for compound 6Ec show activity across leukemia, NSCLC, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer panels, with a MG-MID pGI50 of approximately 5.7–5.8, compared to methyl-GAG's MG-MID pGI50 of approximately 4.3–4.5 (estimated from Table 1) [1].

Antitumor Guanylhydrazone Methyl-GAG NCI 60-Cell Panel

Novel Mechanism of Action Distinct from Methyl-GAG Established by NCI COMPARE Analysis

The Andreani et al. (2006) study employed the NCI COMPARE algorithm to assess whether the guanylhydrazones derived from 6-pyridylimidazo[2,1-b]thiazoles (including those from CAS 96911-77-2) share a mechanism of action with known antitumor agents. The COMPARE analysis revealed a low correlation coefficient with methyl-GAG and other standard agents, suggesting that these guanylhydrazones act through a novel mechanism of action distinct from the polyamine biosynthesis inhibition associated with methyl-GAG [1]. This mechanistic novelty was corroborated by cell cycle analysis showing G2-phase accumulation rather than the S-phase block typical of antimetabolites [1].

Mechanism of Action NCI COMPARE Drug Discovery

Leukemia Panel Selectivity of Pyridyl-Derived Guanylhydrazones Relative to Chloronitrophenyl Analogs

Within the NCI 60-cell panel, the pyridyl-derived guanylhydrazone 6Ec (synthesized from CAS 96911-77-2) demonstrated pronounced cytotoxicity against leukemia cell lines. In contrast, the 2,4-dichloro-5-nitrophenyl analog 6Ha showed even more potent leukemia-selective cytotoxicity. This intraseries comparison reveals that the pyridyl substitution pattern (derived from CAS 96911-77-2) yields a distinct selectivity profile compared to the chloronitrophenyl series, providing a complementary tool for probing leukemia biology [1]. Compound 6Ec was selected for detailed mechanistic studies including effects on cell cycle and apoptosis in HL60 leukemia cells [1].

Leukemia Cell Line Selectivity Cytotoxicity

Research and Procurement Application Scenarios for Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)- (CAS 96911-77-2)


Synthesis of Antitumor Guanylhydrazone Libraries for NCI Screening

CAS 96911-77-2 is the established precursor for generating antitumor guanylhydrazones that have demonstrated superiority over methyl-GAG in the NCI 60-cell line panel (approximately 15- to 30-fold greater potency) and act through a novel mechanism of action confirmed by NCI COMPARE analysis [1]. Research groups engaged in anticancer drug discovery can procure this compound as the starting material for Vilsmeier formylation followed by aminoguanidine condensation to access the pharmacologically active 5-guanylhydrazonomethyl derivatives.

Structure-Activity Relationship Studies on Pyridyl-Imidazothiazole Pharmacophores

The Andreani et al. (2006) study established that the 2-methyl substituent is a mandatory pharmacophoric feature for pyridyl-series activity, as unsubstituted and 3-methyl analogs failed the NCI prescreen [1]. This makes CAS 96911-77-2 the critical reference scaffold for SAR campaigns exploring modifications at the 5-position (via the aldehyde intermediate) while maintaining the validated 2-methyl-6-(3-pyridinyl) core required for biological activity.

Chemical Biology Tool for Investigating Novel Antitumor Mechanisms

Guanylhydrazones derived from CAS 96911-77-2 induce G2-phase cell cycle accumulation and trigger apoptosis through a mechanism distinct from polyamine biosynthesis inhibition, as evidenced by low COMPARE correlation with methyl-GAG and distinct cell cycle effects in HL60 leukemia cells [1]. This scaffold is therefore suitable for chemical biology programs aimed at identifying novel anticancer targets or studying G2/M checkpoint regulation.

Quote Request

Request a Quote for Imidazo[2,1-b]thiazole, 2-methyl-6-(3-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.